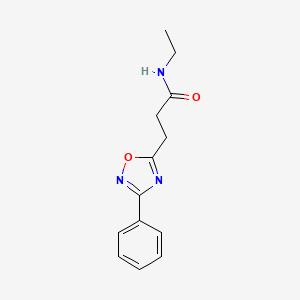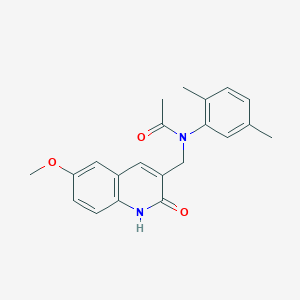
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMQA is a quinoline derivative that has been synthesized using a unique method, and its properties and effects have been studied extensively.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been studied extensively for its potential applications in various areas, including cancer treatment, neurodegenerative diseases, and antimicrobial activity. In cancer treatment, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to protect against oxidative stress and inflammation, which are associated with the progression of these diseases. N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has also exhibited antimicrobial activity against various pathogenic microorganisms, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide exerts its effects by modulating various signaling pathways in cells. It has been shown to activate the AMPK pathway, which regulates energy metabolism and cell survival. N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also inhibits the NF-κB pathway, which is involved in inflammation and cell proliferation. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to activate the Nrf2 pathway, which regulates oxidative stress and inflammation.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Furthermore, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several advantages for use in lab experiments, including its high yield and purity, and its ability to modulate various signaling pathways. However, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also has limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, including its potential use in the development of new drugs for cancer, neurodegenerative diseases, and antimicrobial activity. Further studies are needed to elucidate the mechanisms of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide and to optimize its synthesis method to improve its yield and purity. Additionally, studies on the pharmacokinetics and toxicity of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide are needed to evaluate its safety and efficacy for use in humans.
In conclusion, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide as a therapeutic agent.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with 2,5-dimethylbenzyl chloride followed by the addition of acetic anhydride and triethylamine. The resulting product is purified using column chromatography to obtain N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide in high yield and purity. This method has been optimized to produce N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide efficiently and is widely used in laboratories.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-5-6-14(2)20(9-13)23(15(3)24)12-17-10-16-11-18(26-4)7-8-19(16)22-21(17)25/h5-11H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYIOYIGHDRUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethyl-phenyl)-N-(2-hydroxy-6-methoxy-quinolin-3-ylmethyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



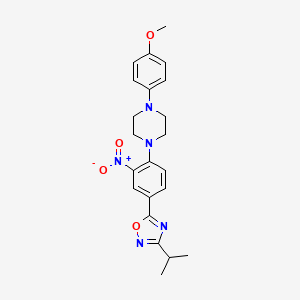
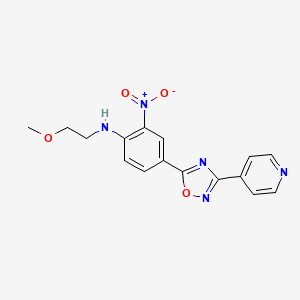
![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)
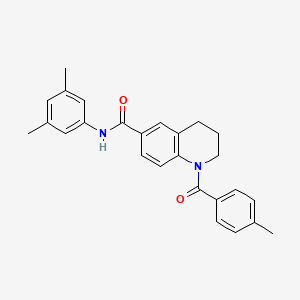
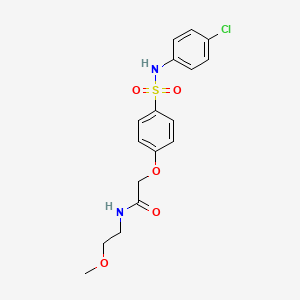

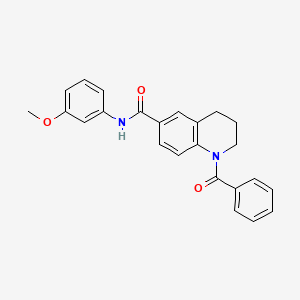
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
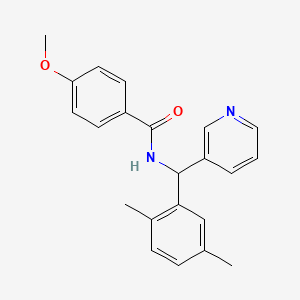
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)

